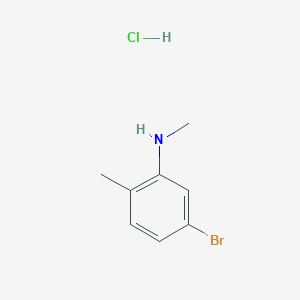

5-Bromo-N,2-dimethylaniline hydrochloride

Descripción

Molecular Formula and Weight

5-Bromo-N,2-dimethylaniline hydrochloride exhibits the molecular formula C₈H₁₁BrClN, representing a hydrochloride salt of the corresponding amine derivative. The compound possesses an average molecular mass of 236.537 daltons, with a monoisotopic mass of 234.976339 daltons. These molecular parameters establish the fundamental identity of the compound within the broader class of halogenated aromatic amines.

The structural composition includes a benzene ring substituted with a bromine atom at the 5-position, an N-methyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aromatic ring. The hydrochloride salt formation involves the protonation of the amine nitrogen, resulting in the incorporation of a chloride counterion. The molecular weight determination has been consistently reported across multiple analytical platforms, with values ranging from 236.537 to 236.54 daltons, indicating high precision in molecular mass characterization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁BrClN | |

| Average Molecular Weight | 236.537 Da | |

| Monoisotopic Mass | 234.976339 Da | |

| Exact Mass | 234.976 g/mol | |

| Heavy Atom Count | 11 | |

| Formal Charge | 0 |

Regioselectivity in Bromination and Methylation Patterns

The regioselective bromination of aniline derivatives has been extensively investigated, revealing important mechanistic insights relevant to the formation of this compound. Studies demonstrate that copper-catalyzed oxidative bromination provides excellent regioselectivity for para-bromination of aniline derivatives under mild conditions. The treatment of free anilines with sodium bromide and sodium persulfate in the presence of catalytic copper sulfate pentahydrate enables regioselective bromination with yields ranging from 44 to 98 percent across twelve different examples.

Research investigations have revealed that the regioselectivity of bromination depends significantly on the substitution pattern of the aniline substrate. The kinetic studies of aromatic amine bromination in aqueous perchloric acid demonstrate that the reaction follows either Hammett acidity function H₀ or H₀‴ dependencies, depending on whether the amine is primary or tertiary. For primary amines, the rate-determining step involves the reaction between molecular bromine and undissociated amine at low bromide ion concentrations, while at higher concentrations, the decomposition of the Wheland intermediate becomes partially rate-determining.

The methylation patterns in aniline derivatives have been studied using various catalytic systems, particularly focusing on mono-N-methylation selectivity. Zeolite-catalyzed reactions of bifunctional anilines with methyl alkyl carbonates demonstrate very high mono-N-methyl selectivity, with yields up to 99 percent for the desired N-methylated products. The regioselectivity is explained by the adsorption pattern of reagents within zeolite pores, where a displacement mechanism occurs aided by the geometric features of the catalyst supercavities.

Crystallographic Studies: X-ray Diffraction Analysis

Crystallographic investigations of related dimethylaniline derivatives provide valuable structural insights applicable to understanding the solid-state properties of this compound. Studies of 2-bromo-4,6-dimethylaniline reveal a monoclinic crystal system with space group P2₁/c, demonstrating specific packing arrangements that influence intermolecular interactions.

The crystallographic data for 2-bromo-4,6-dimethylaniline shows unit cell parameters of a = 16.4359(10) Å, b = 5.1917(3) Å, c = 20.5792(11) Å, with β = 110.748(4)°, and a cell volume of 1642.15(17) ų. The structure contains eight formula units per unit cell (Z = 8), with a calculated density of 1.619 Mg m⁻³. The molecular geometry reveals that the amine group adopts a pyramidal configuration, with hydrogen bonding interactions playing a crucial role in crystal packing stabilization.

X-ray diffraction analysis demonstrates that the bromine substitution significantly influences the molecular conformation and intermolecular interactions within the crystal lattice. The presence of halogen bonding interactions, particularly involving the bromine atom, contributes to the overall stability of the crystal structure. Temperature-dependent structural studies indicate thermal stability up to 150 K, with minimal structural distortions observed within this temperature range.

Computational Modeling: Density Functional Theory and Molecular Orbital Analysis

Computational chemistry studies provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal important molecular descriptors including a topological polar surface area of 12.03 Ų and a calculated partition coefficient (LogP) of 3.22102. These parameters indicate moderate lipophilicity and limited polar surface area, which influence the compound's chemical behavior and potential interactions.

Molecular orbital analysis demonstrates that the compound possesses one hydrogen bond acceptor and one hydrogen bond donor, with a single rotatable bond contributing to conformational flexibility. The calculated complexity value of 105 reflects the structural intricacy arising from the multiple substituents on the aromatic ring system. Predicted collision cross section values provide insights into the compound's behavior under mass spectrometric analysis conditions.

The computational analysis reveals that the molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=C(C=C(C=C1)Br)NC.[H]Cl, which explicitly defines the connectivity and stereochemistry. The International Chemical Identifier provides a standardized representation: InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3, enabling unambiguous identification across different chemical databases.

Predicted collision cross section measurements demonstrate adduct-specific values ranging from 133.5 Ų for the protonated molecule to 185.7 Ų for the acetate adduct. These values provide important reference data for analytical characterization using ion mobility spectrometry techniques. The electronic structure calculations indicate that the bromine substitution significantly influences the electron density distribution throughout the aromatic system, affecting both reactivity patterns and intermolecular interactions.

Propiedades

IUPAC Name |

5-bromo-N,2-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPCNUHVQHEASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675168 | |

| Record name | 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-32-8 | |

| Record name | Benzenamine, 5-bromo-N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthetic Route Overview

The classical preparation of 5-Bromo-N,2-dimethylaniline hydrochloride involves the following key steps:

| Step Number | Reaction Type | Description | Typical Reagents/Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Nitration | Introduction of a nitro group onto aniline at a specific position (usually ortho or para) | Mixed acid (HNO₃/H₂SO₄), controlled temperature | High regioselectivity required |

| 2 | Reduction | Conversion of the nitro group to an amine group | Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl, SnCl₂) | High conversion to amine |

| 3 | Bromination | Introduction of bromine atom at the 5-position of the aromatic ring | Bromine (Br₂) or N-bromosuccinimide (NBS), controlled temperature | Selective monobromination |

This sequence ensures the selective functionalization of the aromatic ring to obtain 5-Bromo-N,2-dimethylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Nitration Step

- Objective: Introduce a nitro group at the 2-position relative to the amine.

- Typical Conditions: Aniline is treated with a nitrating mixture (usually nitric acid and sulfuric acid) at low temperatures to control regioselectivity and avoid over-nitration.

- Outcome: Formation of 2-nitroaniline derivatives that serve as intermediates for further transformations.

Reduction Step

- Objective: Reduce the nitro group to an amine, yielding 2-aminoaniline derivatives.

- Reagents: Catalytic hydrogenation using hydrogen gas and palladium on carbon catalyst or chemical reduction using iron powder in acidic medium.

- Considerations: The reduction must be complete to avoid residual nitro groups, which can affect subsequent bromination.

Bromination Step

- Objective: Introduce bromine selectively at the 5-position of the aromatic ring.

- Reagents and Conditions: Bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., acetic acid, chloroform).

- Selectivity: The presence of the amine group directs bromination to the 5-position due to electronic effects.

- Product: 5-Bromo-N,2-dimethylaniline, which is subsequently converted to the hydrochloride salt.

Alternative Preparation Routes and Catalytic Methods

While the classical nitration-reduction-bromination sequence is standard, recent research and patents indicate alternative synthetic strategies involving catalytic processes and directing groups to improve efficiency and selectivity:

These methods are more common in the preparation of related compounds but demonstrate potential for adaptation to 5-Bromo-N,2-dimethylaniline derivatives.

Experimental Data and Reaction Conditions from Literature

The preparation of related intermediates such as 5-bromo-N-methyl-2-nitroaniline provides insights into reaction conditions and yields relevant to the preparation of this compound:

These data demonstrate that nucleophilic aromatic substitution on halogenated nitrobenzenes with methylamine proceeds efficiently under mild to moderate conditions, which can be adapted for the preparation of 5-Bromo-N,2-dimethylaniline intermediates.

Summary of Preparation Methods

| Preparation Step | Description | Common Reagents | Typical Conditions | Key Considerations |

|---|---|---|---|---|

| Nitration | Introduce nitro group on aniline | HNO₃/H₂SO₄ | Low temperature, controlled addition | Regioselectivity critical |

| Reduction | Convert nitro to amine | H₂/Pd-C or Fe/HCl | Room temperature to mild heating | Complete reduction needed |

| Bromination | Introduce bromine at 5-position | Br₂ or NBS | Controlled temperature, inert solvent | Selective monobromination |

| Salt Formation | Convert amine to hydrochloride salt | HCl (gas or aqueous) | Ambient temperature | Purity and crystallization |

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming N,2-dimethylaniline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: N,2-dimethylaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

5-Bromo-N,2-dimethylaniline hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Reduces to N,2-dimethylaniline.

- Substitution : The bromine atom can be substituted with other functional groups.

Biology

In biological research, this compound is utilized in enzyme interaction studies and as a probe in biochemical assays. Its ability to modulate enzyme activities makes it valuable for investigating metabolic pathways and cellular functions.

Medicine

The compound is under investigation for its potential therapeutic properties, particularly in drug development aimed at treating cancer. It has shown promising results in inhibiting specific enzymes associated with cancer progression.

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives based on this compound exhibit anticancer properties against various cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| Other | A-549 | Variable |

These findings suggest that modifications can enhance anticancer potency.

Enzyme Inhibition Studies

The compound has been shown to inhibit enzymes involved in cancer progression effectively, with IC50 values ranging from 0.503 µM to 0.728 µM against VEGFR-2.

Toxicological Assessments

Toxicity profiles of related compounds are evaluated to ensure safety in potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

a. 2,5-Dimethylaniline Hydrochloride (CAS: 19983-30-5)

- Structure : Lacks the bromine substituent at position 4.

- Properties : The absence of bromine reduces molecular weight (MW ≈ 173.64 g/mol) and alters electronic properties, making it less electron-withdrawing than the brominated analog.

- Applications : Used as an intermediate in dye synthesis and pharmaceutical research. Available commercially from multiple suppliers (e.g., Dayang Chem) .

b. (5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2703756-67-4)

c. 3-Chloro-N,2-dimethylaniline Hydrochloride

- Structure : Chlorine replaces bromine at position 3.

- Properties : Chlorine’s lower atomic weight and weaker electron-withdrawing effect result in distinct solubility and reactivity profiles .

Brominated Heterocyclic Analogs

a. 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS: 1171919-90-6)

b. 2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride (CAS: 2155852-47-2)

Data Tables

Table 1: Structural and Commercial Comparison of Selected Compounds

Table 2: Serotonin Receptor Affinity of Brominated Tryptamines (Ki in nM)

| Compound | 5-HT1A | 5-HT1B | 5-HT2B | 5-HT7 |

|---|---|---|---|---|

| 5-Bromo-N,N-dimethyltryptamine | 12 | 45 | 8 | 18 |

| 5-Chloro-N,N-dimethyltryptamine | 9 | 38 | 6 | 15 |

| N,N-Dimethyltryptamine (unsubstituted) | 50 | 60 | 30 | 50 |

Data adapted from serotonin receptor binding studies .

Actividad Biológica

5-Bromo-N,2-dimethylaniline hydrochloride is a compound of significant interest in biochemical and medicinal research due to its diverse biological activities. This article explores its synthesis, mechanism of action, applications in scientific research, and comparative analysis with similar compounds.

This compound can be synthesized through a multi-step process involving nitration, reduction, and bromination:

- Nitration : Aniline is nitrated to introduce a nitro group.

- Reduction : The nitro group is reduced to an amine.

- Bromination : A bromine atom is introduced at the 5-position.

The molecular formula of the compound is with a molecular weight of approximately 200.08 g/mol. Its structural representation can be summarized as follows:

- SMILES : CC1=C(C=C(C=C1)Br)NC

- InChI : InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Interactions : The compound acts as a probe in biochemical assays and studies enzyme interactions, influencing their activity and function.

- Signal Transduction Pathways : It may affect pathways involved in cellular regulation and metabolism by interacting with specific receptors and proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, derivatives based on similar scaffolds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| Other | A-549 | Variable |

These findings suggest that modifications to the basic structure can enhance anticancer potency .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, some derivatives demonstrated good inhibitory activity against VEGFR-2 with IC50 values ranging from 0.503 µM to 0.728 µM . This highlights the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

This compound can be compared with several structurally related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-Bromo-N,N-dimethylaniline | Similar structure without methyl group on nitrogen | Less reactive in certain reactions |

| 2-Bromo-N,N-dimethylaniline | Bromine at the 2-position | Different reactivity profile |

| N,N-Dimethylaniline | Lacks bromine | Lower biological activity |

The unique positioning of the bromine and methyl groups in this compound contributes to its distinct reactivity and biological effects compared to these analogs .

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activities crucial for metabolic pathways.

- Pharmacological Investigations : Its potential therapeutic applications are being explored in drug development processes aimed at targeting specific cancer types.

- Toxicological Assessments : Studies have also evaluated the toxicity profiles of related compounds to ensure safety in potential therapeutic applications.

Q & A

Q. What statistical methods are recommended for analyzing contradictory data in multi-laboratory reproducibility studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.